REACTION_CXSMILES
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[F:1][C:2]1[C:9]([O:10][CH3:11])=[C:8]([N+:12]([O-])=O)[CH:7]=[CH:6]C=1C#N.[H][H].[C:17]([OH:20])(=[O:19])[CH3:18]>OS(O)(=O)=O.O.CO>[NH2:12][C:8]1[CH:7]=[CH:6][C:18]([C:17]([OH:20])=[O:19])=[C:2]([F:1])[C:9]=1[O:10][CH3:11]
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After which, it was separated between ethyl acetate and water
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Type
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EXTRACTION
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Details
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Organic extract
|
Type
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CUSTOM
|
Details
|
was dried
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
to give a residue, which
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Type
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FILTRATION
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Details
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The solution was filtered through celite
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
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to give a read solid as the product
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Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=C(C(=O)O)C=C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |